Pseudovirus Inhibition vs. Amodiaquine
28-O-imidazolyl-azepano-betulin (compound 6) inhibited SARS-CoV-2 pseudovirus entry into BHK-21-hACE2 cells with an EC50 of 3.20 µM, a potency statistically comparable to the positive control amodiaquine (EC50 3.17 µM) [1]. In contrast, unmodified betulin showed no significant inhibitory activity in the same assay, demonstrating that the imidazole and azepane modifications are critical for antiviral activity [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.20 µM |
| Comparator Or Baseline | Amodiaquine (EC50 = 3.17 µM); Betulin (inactive) |
| Quantified Difference | Comparable to amodiaquine; superior to inactive betulin |
| Conditions | SARS-CoV-2 pseudovirus infection assay in BHK-21-hACE2 cells |
Why This Matters
This confirms that the compound achieves potency on par with a known clinical-stage antiviral agent, justifying its selection over inactive parent betulin for SARS-CoV-2 entry inhibition studies.
- [1] Kazakova O, Ma X, Tretyakova E, Smirnova I, Slita A, Sinegubova E, Zarubaev V, Jin H, Zhou D, Xiao S. Evaluation of A-ring hydroxymethylene-amino- triterpenoids as inhibitors of SARS-CoV-2 spike pseudovirus and influenza H1N1. J Antibiot (Tokyo). 2024;77(1):39-49. View Source
